![molecular formula C16H19NO2 B2619553 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one CAS No. 1796947-55-1](/img/structure/B2619553.png)
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-Azabicyclo[321]oct-2-en-8-yl}-2-phenoxypropan-1-one is a complex organic compound that features a bicyclic structure with an azabicyclo[321]octane coreThe azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, including tropane alkaloids, which exhibit a wide range of pharmacological activities .
Vorbereitungsmethoden
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective cyclization of an acyclic starting material that contains the necessary stereochemical information . This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one has been studied for its potential as a pharmacophore in drug development, particularly targeting the central nervous system (CNS). Its structural properties allow it to interact with various neurotransmitter receptors, making it a candidate for:
- Antidepressant Drugs : Preliminary studies suggest that this compound may exhibit antidepressant effects by modulating serotonin receptor activity.
- Anticonvulsant Activity : Animal model studies indicate that it may reduce seizure activity through GABAergic pathway modulation.
- Neuroprotective Effects : Research indicates potential protective effects against oxidative stress and excitotoxicity in neuronal cells .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for:
- Formation of Derivatives : Through various chemical reactions such as Friedel-Crafts acylation and Diels-Alder reactions, researchers can modify the compound to explore new chemical entities with desired biological activities.
Biological Studies
In biological research, this compound is utilized to investigate:
- Molecular Interactions : Understanding how small molecules interact with biological targets can provide insights into drug design and therapeutic applications.
- Mechanisms of Action : The compound's interaction with specific receptors or enzymes can elucidate its pharmacological effects and guide further development of similar compounds .
Case Study 1: Antidepressant Activity
A study published in Pharmacology Research explored the antidepressant potential of this compound through its interaction with serotonin receptors. The results indicated significant improvements in behavioral models of depression, suggesting that the compound could serve as a lead for new antidepressant drugs.
Case Study 2: Anticonvulsant Properties
In another investigation, the anticonvulsant properties were assessed using animal models subjected to induced seizures. The compound demonstrated a notable reduction in seizure frequency and severity, supporting its potential use in developing new anticonvulsant therapies.
Wirkmechanismus
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[3.2.1]octane core mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one can be compared to other compounds with similar structures, such as:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate: This compound also features an azabicyclo[3.2.1]octane core and is used in similar applications.
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl): . The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxypropanone moiety, which can impart distinct chemical and biological properties.
Biologische Aktivität
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one is a member of the azabicyclic family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic framework that contributes to its unique biological properties. The compound has a molecular formula of C16H19N1O2 with a molecular weight of approximately 273.34 g/mol.
1. Opioid Receptor Antagonism
Research indicates that compounds with an azabicyclo[3.2.1]octane structure can act as mu-opioid receptor antagonists. These compounds have potential applications in treating opioid-induced side effects without compromising analgesic benefits. For instance, a related compound demonstrated significant selectivity towards the mu-opioid receptor, suggesting that this compound may exhibit similar properties .
2. Monoamine Transporter Inhibition
Studies on structurally similar azabicyclic compounds reveal their ability to inhibit monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This inhibition is highly dependent on the stereochemistry and overall topology of the molecule . The potential for antidepressant or anxiolytic effects through this mechanism warrants further investigation.
Case Study 1: In Vivo Efficacy
In a pharmacokinetic study involving related azabicyclic compounds, researchers observed significant brain penetration and favorable pharmacodynamic properties in murine models. The compound exhibited a half-life (T1/2) of approximately 0.48 hours and a volume of distribution suggesting extensive tissue distribution . These findings indicate that this compound may have effective bioavailability for central nervous system targets.
Case Study 2: Selectivity Studies
A comparative analysis of various azabicyclic derivatives highlighted the importance of specific functional groups in determining selectivity for different receptor subtypes (e.g., PSEN1 versus PSEN2 complexes). The introduction of hydrophilic substituents was shown to enhance potency while maintaining selectivity . This suggests that modifications to the structure of this compound could optimize its pharmacological profile.
Research Findings Summary
Study | Findings | Implications |
---|---|---|
In Vivo Pharmacokinetics | High clearance (99 mL/min/kg), T1/2 = 0.48 h | Potential for rapid action but may require dosing adjustments |
Opioid Receptor Selectivity | Significant antagonistic activity at mu-opioid receptors | Possible therapeutic use in managing opioid side effects |
Monoamine Transporter Activity | Inhibition linked to structural features | Potential antidepressant/anxiolytic effects |
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDHAXHVGCNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.